molecular formula C13H18O6 B7828730 Benzyl alpha-D-threo-hexopyranoside

Benzyl alpha-D-threo-hexopyranoside

Cat. No.: B7828730
M. Wt: 270.28 g/mol
InChI Key: GKHCBYYBLTXYEV-DRYUAMBJSA-N
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Description

Benzyl alpha-D-threo-hexopyranoside: is a synthetic carbohydrate derivative known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benzyl group attached to the alpha-D-threo-hexopyranoside moiety, which is a cyclic form of a hexose sugar.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simple sugar precursors

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form oxidized derivatives, which may have different biological activities.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms, which may be useful in certain chemical processes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various reagents like halides, alkylating agents, and acylating agents can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidized Derivatives: These may include aldehydes, ketones, or carboxylic acids.

  • Reduced Derivatives: These may include alcohols or other reduced forms of the sugar.

  • Substituted Derivatives: These can include a wide range of functionalized compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry: Benzyl alpha-D-threo-hexopyranoside is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It serves as a precursor for the preparation of various glycosides and glycoproteins. Biology: The compound is utilized in biological studies to investigate carbohydrate-protein interactions, glycosylation processes, and the role of sugars in cellular functions. Medicine: Industry: In the food and beverage industry, this compound can be used as a flavoring agent or sweetener due to its sugar-like properties.

Mechanism of Action

The mechanism by which benzyl alpha-D-threo-hexopyranoside exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades that lead to biological responses.

Comparison with Similar Compounds

  • Methyl alpha-D-threo-hexopyranoside: Similar structure but lacks the benzyl group.

  • Ethyl alpha-D-threo-hexopyranoside: Similar structure with an ethyl group instead of benzyl.

  • Propyl alpha-D-threo-hexopyranoside: Similar structure with a propyl group instead of benzyl.

Uniqueness: Benzyl alpha-D-threo-hexopyranoside is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to its counterparts. This group enhances the compound's stability and reactivity, making it more suitable for certain applications.

Properties

IUPAC Name

(3S,4S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11+,12?,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHCBYYBLTXYEV-DRYUAMBJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2C([C@H]([C@@H](C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676205
Record name Benzyl alpha-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34246-23-6
Record name Benzyl alpha-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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